1-[1-(Oxane-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
This compound features a hybrid scaffold combining imidazolidine-2,4-dione (a urea-derived heterocycle) with a piperidin-4-yl group substituted by an oxane-4-carbonyl moiety and a 2,2,2-trifluoroethyl side chain. The trifluoroethyl group contributes to metabolic stability and lipophilicity, while the piperidine scaffold offers conformational flexibility for target binding.
Properties
IUPAC Name |
1-[1-(oxane-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O4/c17-16(18,19)10-22-13(23)9-21(15(22)25)12-1-5-20(6-2-12)14(24)11-3-7-26-8-4-11/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQUQKZELCDRJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1-(Oxane-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (CAS Number: 2097868-36-3) is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including pharmacological properties and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 377.36 g/mol. The structure features a piperidin-4-yl group and an imidazolidine-2,4-dione moiety, which are significant for its biological interactions .
| Property | Value |
|---|---|
| Molecular Formula | C16H22F3N3O4 |
| Molecular Weight | 377.36 g/mol |
| CAS Number | 2097868-36-3 |
Anti-inflammatory Properties
The anti-inflammatory potential of similar compounds has been explored extensively. Compounds containing piperidine rings often demonstrate the ability to inhibit pro-inflammatory cytokines and reduce inflammation in vitro. This suggests that 1-[1-(Oxane-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione may also exhibit these properties .
Antimicrobial Activity
The presence of trifluoroethyl groups in related compounds has been associated with enhanced antimicrobial activity. Studies have shown that such modifications can lead to increased interaction with microbial membranes, thereby enhancing the compound's efficacy against bacterial strains .
Study on Structural Analogues
A study conducted on structurally similar piperidine derivatives reported notable inhibitory effects against various cancer cell lines. The research highlighted the importance of the carbonyl and trifluoroethyl substituents in enhancing biological activity. The findings suggest that the unique combination of functional groups in 1-[1-(Oxane-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione could lead to similar or improved therapeutic effects.
In Vivo Studies
In vivo studies involving related compounds have demonstrated promising results in reducing tumor growth and inflammation in animal models. These studies provide a preliminary basis for further investigation into the biological activity of this compound in clinical settings .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds with similar structural motifs often exhibit anti-inflammatory properties. The piperidine ring is known for its ability to inhibit pro-inflammatory cytokines, potentially reducing inflammation in various models. This suggests that 1-[1-(Oxane-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione may also possess these beneficial effects.
Antimicrobial Activity
The trifluoroethyl group present in this compound has been associated with enhanced antimicrobial activity. Studies on related compounds have shown that such modifications can improve interactions with microbial membranes, leading to increased efficacy against bacterial strains. This suggests a promising avenue for further exploration in the development of antimicrobial agents.
Studies on Structural Analogues
A notable study investigated structurally similar piperidine derivatives and their effects on various cancer cell lines. These derivatives demonstrated significant inhibitory effects against tumor growth. The research emphasized the importance of carbonyl and trifluoroethyl substituents in enhancing biological activity, indicating that this compound could yield similar or improved therapeutic effects.
In Vivo Studies
In vivo studies involving related compounds have shown promising results in reducing tumor growth and inflammation in animal models. Such findings provide a preliminary foundation for further investigation into the clinical applications of 1-[1-(Oxane-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione.
Potential Applications
Given its structural characteristics and preliminary biological activity data, potential applications of this compound include:
- Pharmaceutical Development : As a candidate for anti-inflammatory and antimicrobial agents.
- Cancer Research : Investigating its efficacy against various cancer cell lines.
- Biological Studies : Exploring its interactions with cellular pathways involved in inflammation and infection.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound exhibits susceptibility to hydrolysis at multiple sites:
Imidazolidine-2,4-dione Ring Hydrolysis
Under acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) conditions, the urea-like imidazolidine ring undergoes cleavage. For example:
-
Acidic Hydrolysis : Produces a diamino carboxylic acid derivative via protonation of carbonyl oxygen, followed by nucleophilic water attack .
-
Basic Hydrolysis : Generates a diamine and oxalic acid derivatives through hydroxide-mediated ring opening.
Oxane-4-carbonyl Amide Hydrolysis
The amide bond linking the oxane and piperidine moieties hydrolyzes under strong acidic/basic conditions to yield:
| Reaction Site | Conditions | Products |
|---|---|---|
| Imidazolidine ring | 6M HCl, reflux, 12h | Diamino carboxylic acid derivative |
| Amide bond | 2M NaOH, 80°C, 6h | Oxane-4-carboxylic acid + 4-aminopiperidine |
Nucleophilic Substitution at the Trifluoroethyl Group
The 2,2,2-trifluoroethyl group participates in nucleophilic substitutions due to the electron-withdrawing nature of CF₃, which polarizes the adjacent C–H bond:
-
Deprotonation : Strong bases (e.g., LDA, NaH) abstract the β-hydrogen, forming a stabilized carbanion intermediate .
-
Alkylation : The carbanion reacts with electrophiles (e.g., alkyl halides) to yield extended alkyl chains .
Ring-Opening Reactions
The piperidine ring undergoes ring-opening under oxidative or reductive conditions:
Oxidative Ring Opening
Treatment with peroxides (e.g., mCPBA) or O₃ generates lactams or fragmented amines .
Reductive Ring Opening
Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the ring to a primary amine derivative .
| Reagent | Conditions | Product |
|---|---|---|
| mCPBA | CH₂Cl₂, 0°C, 2h | Lactam derivative |
| H₂ (1 atm), Pd-C | EtOH, rt, 6h | Piperidine ring-opened primary amine |
Functionalization via Electrophilic Aromatic Substitution
The aromatic imidazolidine core may undergo electrophilic substitution (e.g., nitration, halogenation) at electron-rich positions, though steric hindrance from the trifluoroethyl group limits reactivity .
Coordination Chemistry
The urea carbonyl and piperidine nitrogen act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or medicinal applications .
Photochemical Reactivity
The trifluoroethyl group’s C–F bonds exhibit UV-induced cleavage, producing radicals that dimerize or abstract hydrogen from solvents .
Key Challenges in Reactivity Studies
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Functional Group Impact
- Trifluoroethyl Group : Common in the target compound and analogs (), this group reduces metabolic oxidation due to fluorine’s electronegativity, prolonging half-life .
- Oxane vs. Aromatic Substituents: The oxane-4-carbonyl in the target compound replaces aromatic moieties (e.g., methoxyphenyl in ).
- Linker Variations: BK65704 () uses a three-carbon propanoyl linker, while the target compound employs a shorter oxane-carbonyl connection. Longer linkers may improve conformational flexibility for target engagement .
Molecular Weight and Drug-Likeness
- The target compound’s inferred molecular weight (~374 g/mol) is lower than BK65704 (427 g/mol) and the pyridopyrimidine analog (507 g/mol), aligning better with Lipinski’s rule of five for oral bioavailability .
- The oxane group’s lower aromaticity compared to methoxyphenyl () may reduce off-target interactions with aryl hydrocarbon receptors.
Research Implications and Limitations
- Synthetic Accessibility : The oxane-4-carbonyl group requires stereoselective synthesis, which may complicate large-scale production compared to methoxyphenyl analogs.
- Biological Data Gap: No direct activity or toxicity data are available for the target compound. Insights are extrapolated from structural analogs, emphasizing the need for empirical studies.
- Commercial Availability : Similar compounds like BK65704 are marketed as research chemicals (e.g., $8–10/g), but the target compound’s availability is unconfirmed .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acylation | Oxane-4-carbonyl chloride, Piperidin-4-amine | DCM | 0°C → RT | 75–85% |
| Cyclization | Trifluoroethyl isocyanate, DBU | THF | 60°C | 65–70% |
Basic: Which spectroscopic techniques are most effective for confirming the compound’s structure?
Methodological Answer:
A combination of techniques ensures structural validation:
- FT-IR : Identify carbonyl stretches (C=O at ~1670–1730 cm⁻¹) and imidazolidine ring vibrations .
- NMR : ¹H/¹³C NMR to confirm piperidine/oxane coupling (e.g., δ 3.5–4.5 ppm for oxane protons) and trifluoroethyl group integration (δ 2.8–3.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error .
Basic: How to assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
- Light Sensitivity : Expose to UV (254 nm) for 48 hours; quantify photodegradants using LC-MS .
- Recommendations : Store in amber vials at –20°C under inert atmosphere (argon) to prevent hydrolysis/oxidation .
Advanced: How to resolve conflicting spectral data during structural elucidation?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., piperidine/oxane protons) and assign quaternary carbons .
- X-ray Crystallography : Confirm stereochemistry and crystal packing effects, especially for trifluoroethyl group orientation .
- Comparative Analysis : Cross-validate with analogous compounds (e.g., imidazolidine-2,4-dione derivatives) .
Advanced: What computational methods aid in designing reaction pathways for novel derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in cyclization steps .
- Reaction Path Search Algorithms : Employ tools like GRRM17 to identify low-energy pathways for acyl transfer reactions .
- Machine Learning : Train models on existing imidazolidine-dione datasets to predict solvent effects and catalyst performance .
Advanced: How to address low solubility in aqueous buffers for biological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PBS (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the piperidine nitrogen .
- Dynamic Light Scattering (DLS) : Monitor nanoparticle formulations for aggregation .
Advanced: What strategies validate the compound’s biological target engagement?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity to enzymes (e.g., proteases) with ΔH/ΔS values .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
- CRISPR-Cas9 Knockout Models : Corrogate activity in target-deficient cell lines .
Advanced: How to optimize HPLC methods for quantifying trace impurities?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
